molecular formula C21H27N3O2 B12174088 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide

Cat. No.: B12174088
M. Wt: 353.5 g/mol
InChI Key: IBUMOWKEHFXHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a cyclohexanecarboxamide group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H27N3O2/c25-20(15-6-2-1-3-7-15)23-16-10-12-24(13-11-16)21(26)18-14-22-19-9-5-4-8-17(18)19/h4-5,8-9,14-16,22H,1-3,6-7,10-13H2,(H,23,25)

InChI Key

IBUMOWKEHFXHLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide is unique due to its combination of an indole moiety, a piperidine ring, and a cyclohexanecarboxamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Indole Moiety : Known for various biological activities, including interactions with neurotransmitter receptors.
  • Piperidine Ring : Often involved in drug interactions and bioactivity.
  • Cyclohexanecarboxamide Group : Contributes to the compound's stability and solubility.

The molecular formula is C22H26N2O2C_{22}H_{26}N_{2}O_{2} with a molecular weight of 362.46 g/mol.

1. Histone Deacetylase Inhibition

This compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression, and their inhibition can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells. This mechanism suggests potential applications in cancer therapy .

2. Neurotransmitter Modulation

The indole structure is associated with psychoactive properties, particularly its interaction with serotonin receptors. This interaction may influence mood regulation and cognitive functions, making the compound a candidate for addressing neuropsychiatric disorders .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
HDAC InhibitionIncreases histone acetylation, promoting apoptosis
Neurotransmitter InteractionModulates serotonin receptor activity
Antimicrobial PotentialSimilarity to known antimicrobial indole derivatives

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Indole Moiety : Utilizing established synthetic routes for indole derivatives.
  • Piperidine Ring Construction : Employing piperidine as a building block through nucleophilic substitution reactions.
  • Cyclohexanecarboxamide Attachment : Finalizing the structure through amide bond formation.

Table 2: Structural Variants and Their Activities

Compound Name Structural Features Biological Activity
N-[1-(1H-indol-2-carbonyl)piperidin-4-yl]acetamideIndole moiety, piperidine ringAnticancer properties
N-[1-(1H-indol-3-carbonyl)piperidin-4-yl]-4-methoxybenzamideIndole, piperidine, methoxybenzamideHDAC inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.